(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid (2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13592224
InChI: InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
SMILES: CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13592224

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(2s,4s)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid -

Specification

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C22H23NO4/c1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
Standard InChI Key RFSOHOZSKYIBGC-GJZGRUSLSA-N
Isomeric SMILES C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a six-membered piperidine ring with stereochemical specificity at the 2nd and 4th positions. The (2S,4S) configuration ensures spatial orientation critical for intermolecular interactions, while the Fmoc group at the 1-position provides steric protection during synthetic sequences. Key structural features include:

  • Molecular Formula: C₂₂H₂₃NO₄

  • Molecular Weight: 365.4 g/mol

  • IUPAC Name: (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

The piperidine ring’s chair conformation stabilizes the molecule, with the methyl group at C2 and carboxylic acid at C4 introducing steric and electronic effects that influence reactivity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically proceeds through a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions generates the piperidine scaffold.

  • Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the (2S,4S) configuration .

  • Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) introduces the protective group .

A representative synthesis yields the compound with >95% enantiomeric excess (ee) when using chiral catalysts, though exact yields remain proprietary.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

  • Cost of Chiral Catalysts: Palladium or ruthenium-based catalysts increase production expenses .

  • Byproduct Formation: Incomplete Fmoc protection leads to N-unprotected intermediates, necessitating rigorous purification .

Applications in Peptide Synthesis

Role as a Protective Group

The Fmoc moiety shields the piperidine nitrogen during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine or pyrrolidine, preserving acid-labile side chains . For example, in the synthesis of cyclic peptides, the compound enables regioselective coupling at the carboxylic acid position while maintaining stereochemical integrity .

Case Study: Anticancer Peptide Analogues

Derivatives of this compound have been incorporated into peptide-based inhibitors targeting proteases like MMP-9. In one study, a tetrapeptide containing the (2S,4S)-configured piperidine residue exhibited IC₅₀ = 12 nM against MMP-9, compared to 45 nM for its (2R,4R) counterpart.

Comparative Analysis with Structural Analogs

Steric and Electronic Effects

CompoundMolecular WeightKey Functional GroupsApplication Scope
(2S,4S)-1-Fmoc-2-methylpiperidine-4-carboxylic acid365.4Fmoc, methyl, carboxylic acidPeptide synthesis, enzyme inhibition
(2S,4R)-1-Fmoc-4-Boc-piperidine-2-carboxylic acid466.5 Fmoc, Boc, carboxylic acidOrthogonal protection strategies
rel-(2S,4S)-1-Fmoc-2-methylpiperidine-4-carboxylic acid730.8 Dimeric Fmoc groupsMaterials science

The tert-butoxycarbonyl (Boc) group in offers acid-labile protection, enabling sequential deprotection in multi-step syntheses . Conversely, the dimeric structure in facilitates crosslinking in hydrogel formation .

Stability Under Synthetic Conditions

Compared to pyrrolidine analogs (e.g., (2S,4R)-1-Fmoc-4-methylpyrrolidine-2-carboxylic acid, MW 351.4 ), the piperidine derivative exhibits superior thermal stability (decomposition at 215°C vs. 185°C for pyrrolidine), making it preferable for high-temperature couplings .

Future Directions and Research Opportunities

  • Automated Synthesis Integration: Developing resin-bound variants for automated SPPS platforms could streamline peptide manufacturing .

  • Therapeutic Exploration: Structural optimization for blood-brain barrier penetration may unlock neurological applications .

  • Green Chemistry Approaches: Catalytic asymmetric synthesis using earth-abundant metals could reduce production costs .

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